

# Enbezotinib Shines in Preclinical Xenograft Models: A Guide for Researchers

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## Compound of Interest

Compound Name: *Enbezotinib*

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## For Immediate Release

Detailed application notes and protocols are now available for researchers, scientists, and drug development professionals on the administration of **enbezotinib** (TPX-0046) in mouse xenograft models. **Enbezotinib**, a potent and selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, has demonstrated significant anti-tumor activity in preclinical studies, offering a promising new therapeutic avenue for RET-driven cancers.[1][2] This document provides a comprehensive overview of the available preclinical data and detailed methodologies to aid in the design and execution of in vivo studies.

## Summary of Preclinical Efficacy

**Enbezotinib** has shown marked anti-tumor efficacy in both cell-derived and patient-derived xenograft (PDX) models of cancers with RET alterations. Notably, tumor regression has been observed in various models at a dose of 5 mg/kg administered orally twice daily (BID).[1]

Table 1: Summary of **Enbezotinib** In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Genetic Alteration	Dosing Regimen	Observed Effect
Ba/F3	Engineered Cell Line	KIF5B-RET	5 mg/kg BID	Tumor Regression
Ba/F3	Engineered Cell Line	KIF5B-RET G810R (Solvent Front Mutation)	5 mg/kg BID	Tumor Regression
TT	Thyroid Cancer Cell Line	RET C634W	5 mg/kg BID	Tumor Regression
CTG-0838 PDX	Non-Small Cell Lung Cancer (NSCLC)	KIF5B-RET	5 mg/kg BID	Tumor Regression
CR1520 PDX	Colorectal Cancer (CRC)	NCOA4-RET	5 mg/kg BID	Tumor Regression

Data compiled from an abstract presented at the 2020 ASCO Annual Meeting.[\[1\]](#)

Pharmacodynamic studies have shown that a single 5 mg/kg oral dose of **enbezotinib** can inhibit RET phosphorylation by over 80% in a Ba/F3 KIF5B-RET xenograft model, demonstrating potent target engagement in vivo.[\[1\]](#)

## Experimental Protocols

The following protocols are based on established methodologies for xenograft studies and specific information gathered on **enbezotinib**.

### Cell Line and Animal Models

- **Cell Lines:** Use cell lines with known RET alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations (e.g., RET C634W, RET M918T). Cell lines expressing solvent front mutations (e.g., RET G810R) are valuable for studying mechanisms of resistance.[\[1\]](#)
- **Animal Models:** Immunocompromised mice, such as athymic nude or NOD/SCID mice, are suitable for establishing xenografts. All animal procedures should be conducted in

accordance with institutional animal care and use committee (IACUC) guidelines.

## Tumor Implantation

- **Cell Preparation:** Culture tumor cells to 80-90% confluency. Harvest cells using standard cell culture techniques.
- **Cell Suspension:** Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically  $5 \times 10^6$  to  $10 \times 10^6$  cells per injection). Keep the cell suspension on ice.
- **Subcutaneous Implantation:** Inject the cell suspension (typically 100-200  $\mu\text{L}$ ) subcutaneously into the flank of the mice.
- **Tumor Growth Monitoring:** Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .

## Enbezotinib Formulation and Administration

**Enbezotinib** is orally bioavailable.[3] The following are suggested formulations for oral gavage administration in mice.

### Formulation 1: Aqueous Suspension

- **Components:**
  - **Enbezotinib** (TPX-0046)
  - DMSO
  - PEG300
  - Tween-80
  - Saline
- **Protocol:**
  - Prepare a stock solution of **enbezotinib** in DMSO (e.g., 20.8 mg/mL).

- For a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until a clear solution is formed.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL. This yields a clear solution of approximately 2.08 mg/mL.

#### Formulation 2: Oil-based Suspension

- Components:
  - **Enbezotinib** (TPX-0046)
  - DMSO
  - Corn oil
- Protocol:
  - Prepare a stock solution of **enbezotinib** in DMSO (e.g., 20.8 mg/mL).
  - For a 1 mL working solution, add 100  $\mu$ L of the DMSO stock solution to 900  $\mu$ L of corn oil and mix thoroughly.

Note: The stability of this formulation for long-term studies (over half a month) should be considered.

#### Administration:

- Administer the prepared **enbezotinib** formulation to mice via oral gavage at the desired dose (e.g., 5 mg/kg BID). The volume of administration should be based on the mouse's body weight.

## Efficacy and Toxicity Assessment

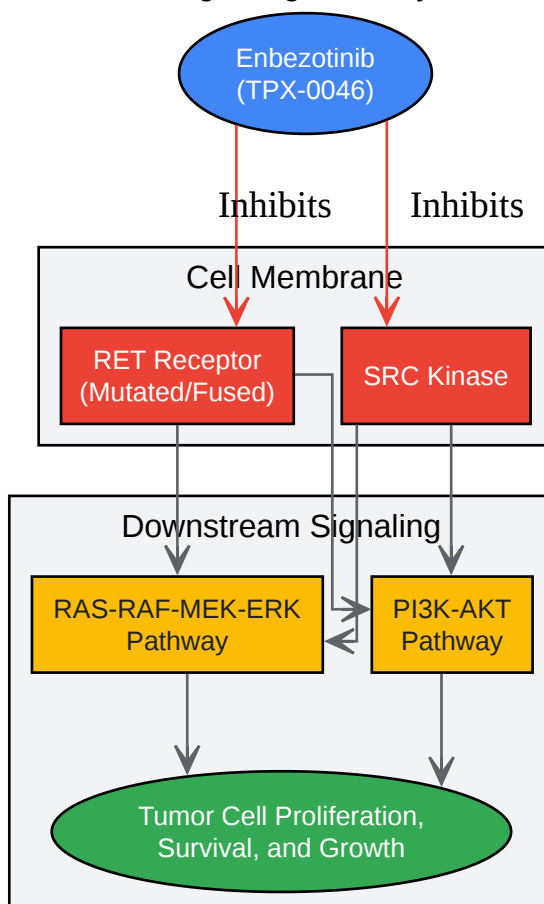
- Tumor Volume: Continue to measure tumor volume throughout the study.

- **Body Weight:** Monitor the body weight of the mice at least twice weekly as an indicator of toxicity.
- **Endpoint:** The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
- **Data Analysis:** Analyze the data by comparing the tumor growth in the treated groups to the vehicle control group. Calculate metrics such as Tumor Growth Inhibition (TGI).

## Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.

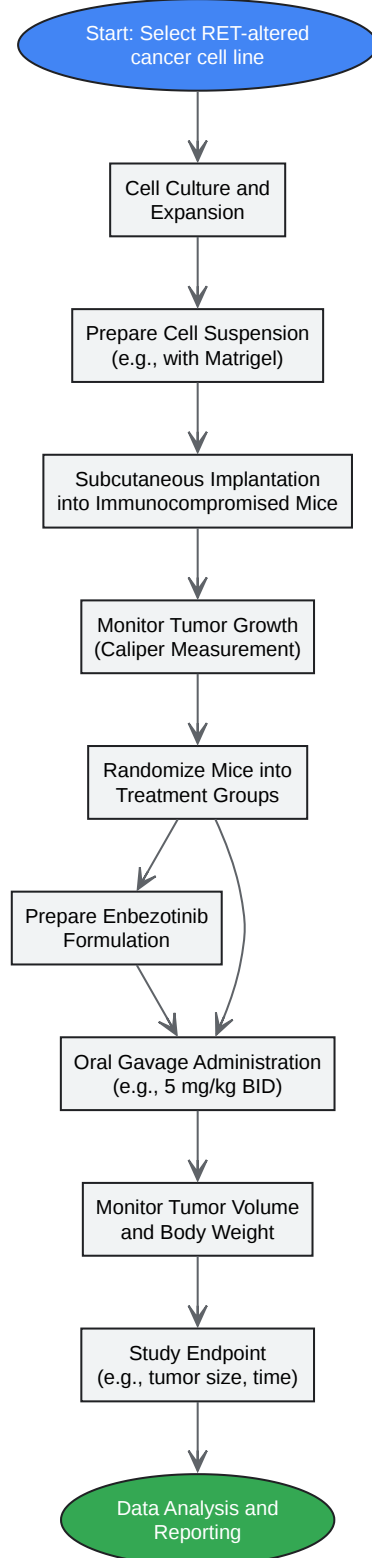
Enbezotinib Signaling Pathway Inhibition



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Caption: **Enbezotinib**'s dual inhibition of RET and SRC pathways.

Enbezotinib Xenograft Study Workflow



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Caption: Workflow for **enbezotinib** administration in mouse xenografts.

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## References

- 1. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 2. The next-generation RET inhibitor TPX-0046 is active in drug-resistant and naïve RET-driven cancer models. - ASCO [[asco.org](https://asco.org)]
- 3. enbezotinib (TPX-0046) / BMS [[delta.larvol.com](https://delta.larvol.com)]
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